molecular formula C10H11NO B14585197 Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl- CAS No. 61599-87-9

Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-

Katalognummer: B14585197
CAS-Nummer: 61599-87-9
Molekulargewicht: 161.20 g/mol
InChI-Schlüssel: ZVARUFDMMLXZBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-bicyclo[420]octa-1,3,5-trien-7-yl- is a complex organic compound characterized by its unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl- typically involves a multi-step process. One common method starts with the preparation of bicyclo[4.2.0]octa-1,3,5-triene derivatives. This can be achieved through a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium (I) complex . The reaction sequence involves head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated bicyclic compounds.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated bicyclic compounds.

Wissenschaftliche Forschungsanwendungen

Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl- involves its interaction with specific molecular targets and pathways. The compound can act as an immune modifier, demonstrating antiviral and antitumor activities through the production of endogenous cytokines . Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl- is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

61599-87-9

Molekularformel

C10H11NO

Molekulargewicht

161.20 g/mol

IUPAC-Name

N-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)acetamide

InChI

InChI=1S/C10H11NO/c1-7(12)11-10-6-8-4-2-3-5-9(8)10/h2-5,10H,6H2,1H3,(H,11,12)

InChI-Schlüssel

ZVARUFDMMLXZBD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1CC2=CC=CC=C12

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.